molecular formula C13H19O5- B12652981 Tetrahydrofurfuryl dimethacrylate CAS No. 86711-34-4

Tetrahydrofurfuryl dimethacrylate

Cat. No.: B12652981
CAS No.: 86711-34-4
M. Wt: 255.29 g/mol
InChI Key: BZLYAQUJDPMPDK-UHFFFAOYSA-M
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Description

Tetrahydrofurfuryl dimethacrylate is a difunctional methacrylate monomer characterized by its tetrahydrofurfuryl group, which provides a unique combination of properties for advanced polymer research and development. As a cross-linking agent, it enables the formation of dense, three-dimensional polymer networks, resulting in materials with enhanced thermal stability, mechanical strength, and chemical resistance compared to their monofunctional analogs. This monomer is particularly valuable in the formulation of high-performance, photocurable resins for additive manufacturing (vat photopolymerization) and energy storage applications, where its rigid cyclic structure can contribute to the dimensional stability of intricate 3D-printed components, such as those for specialized electronics or battery architectures . Researchers can leverage its properties to develop advanced dental restorative materials and composites, where low polymerization shrinkage and high conversion rates are critical for clinical performance and durability . Furthermore, its strong adhesion-promoting characteristics and ability to form durable, weatherable films make it a candidate for investigation in next-generation protective and biobased coatings . The molecular structure is anticipated to facilitate good solubility and reactivity with other (meth)acrylate monomers, allowing for the tailoring of resin viscosity, flexibility, and final material properties. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Handling should only be performed by qualified professionals with an understanding of the safe practices for managing polymerizable chemicals.

Properties

CAS No.

86711-34-4

Molecular Formula

C13H19O5-

Molecular Weight

255.29 g/mol

IUPAC Name

2-methylprop-2-enoate;oxolan-2-ylmethyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H14O3.C4H6O2/c1-7(2)9(10)12-6-8-4-3-5-11-8;1-3(2)4(5)6/h8H,1,3-6H2,2H3;1H2,2H3,(H,5,6)/p-1

InChI Key

BZLYAQUJDPMPDK-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)OCC1CCCO1

Origin of Product

United States

Synthetic Methodologies for Tetrahydrofurfuryl Methacrylate and Its Polymers/copolymers

Homopolymerization Techniques for Poly(Tetrahydrofurfuryl Methacrylate)

The polymerization of tetrahydrofurfuryl methacrylate (B99206) (THFMA) has been explored through various techniques to produce poly(tetrahydrofurfuryl methacrylate) [P(THFMA)], a polymer valued for its biocompatibility and unique properties in water, making it a candidate for applications in biomaterials.

Living Anionic Polymerization Strategies

Living anionic polymerization offers a method for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions. While specific literature detailing living anionic polymerization of THFMA is sparse, strategies can be inferred from the successful polymerization of other methacrylates, such as methyl methacrylate (MMA). The key challenges in the anionic polymerization of methacrylates are side reactions, which can be mitigated at low temperatures in polar solvents.

For MMA, living anionic polymerization can be achieved at ambient temperatures in tetrahydrofuran (B95107) (THF) using initiators like tetraphenylphosphonium (B101447) cation (Ph4P+), resulting in high yields and narrow molecular weight distributions (MWD ≤ 1.2). acs.org It is plausible that similar conditions could be adapted for THFMA. Another approach involves using specific ligands to control the growing ion-pair, which has been successful for acrylates and methacrylates under more demanding conditions. capes.gov.br The polymerization of THFMA has been successfully conducted in three-component anionic microemulsions, indicating its amenability to anionic polymerization conditions. acs.org

Table 1: General Conditions for Living Anionic Polymerization of Methacrylates

ParameterConditionRationale
Initiator Organolithium compounds, Ph4P+Efficiently initiates polymerization.
Solvent Polar solvents (e.g., THF)Stabilizes the propagating anionic species.
Temperature Low temperatures (-78°C to 0°C)Minimizes termination and transfer reactions.
Monomer Purity High purity requiredPrevents premature termination by impurities.

Free Radical Polymerization in Bulk and Solution

Free radical polymerization is a common and versatile method for polymer synthesis. Patel et al. have successfully polymerized tetrahydrofurfuryl methacrylate for applications such as dental filling materials and orthopedic cements. kpi.ua The free radical copolymerization of furfuryl methacrylate (a related monomer) with N-vinylpyrrolidone has been carried out in a dimethylformamide solution using 2,2'-azobisisobutyronitrile (AIBN) as the initiator, yielding soluble polymers. kpi.ua

In a study on copolymers of glycidyl (B131873) methacrylate (GMA) and tetrahydrofurfuryl acrylate (B77674) (THFA), free radical polymerization was conducted in a toluene (B28343) solution at 70±1°C with benzoyl peroxide (BPO) as the initiator. The resulting copolymers exhibited a tendency for chain termination by disproportionation, and their thermal stability increased with a higher THFA content. researchgate.net

Table 2: Conditions for Free Radical Polymerization of THFMA Analogues

MonomersInitiatorSolventTemperatureObservationsReference
Furfuryl Methacrylate, N-vinylpyrrolidoneAIBNN,N-dimethylformamide50°CSoluble copolymers formed. kpi.ua
Glycidyl Methacrylate, Tetrahydrofurfuryl AcrylateBPOToluene70±1°CThermal stability increases with THFA content. researchgate.net

Atom Transfer Radical Polymerization (ATRP) Approaches

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity. The ATRP of THFMA has been successfully performed at ambient temperature using a CuX/PMDETA/EBiB (copper halide/N,N,N',N'',N''-Pentamethyldiethylenetriamine/Ethyl α-bromoisobutyrate) system. researchgate.net

Bulk polymerization of THFMA via ATRP was found to be very rapid. However, for a targeted degree of polymerization greater than 200, this method can lead to cross-linking. The atom transfer radical copolymerization of THFMA with methyl methacrylate (MMA) has also been investigated. The reactivity ratios were found to be rTHFMA = 0.34 and rMMA = 1.97, which differ significantly from those observed in conventional free radical polymerization. This difference is attributed to the coordination of the copper catalyst with the oxygen atom of the tetrahydrofurfuryl group. researchgate.net For comparison, the ATRP of the related monomer, furfuryl methacrylate (FMA), using a CuBr/HMTETA (1,1,4,7,10,10-hexamethyltriethylenetetramine) system, proceeded in a well-controlled manner without gel formation. researchgate.net

Table 3: Reactivity Ratios in Copolymerization of THFMA and MMA

Polymerization MethodrTHFMArMMAReference
Atom Transfer Radical Polymerization (ATRP)0.341.97 researchgate.net
Conventional Free Radical Polymerization1.060.81 researchgate.net

Synthesis of Tetrahydrofurfuryl Methacrylate (THFMA) Monomer Precursors

The synthesis of the THFMA monomer is a crucial preceding step for its polymerization. Several methods have been established for its preparation.

One common method is the transesterification of methyl methacrylate (MMA) or ethyl methacrylate with tetrahydrofurfuryl alcohol. A patented method describes this reaction at 60°C to 80°C in the presence of an alkali metal or alkaline-earth metal tetrahydrofurfuryl-(2)-methoxide as a catalyst. The process involves passing dried air or pure oxygen through the reaction mixture. google.com

Another general route for synthesizing methacrylate esters involves the esterification of methacrylic acid with the corresponding alcohol. nih.gov In the case of THFMA, this would involve the reaction of methacrylic acid with tetrahydrofurfuryl alcohol.

A more complex derivative, 3-tetrahydrofurfuryloxy-2-hydroxypropyl methacrylate, has been synthesized from methacrylic acid, tetrahydrofurfuryl alcohol, and epichlorohydrin. researchgate.net

Table 4: Synthetic Routes to Tetrahydrofurfuryl Methacrylate (THFMA)

Reaction TypeReactantsCatalyst/ConditionsReference
TransesterificationMethyl or Ethyl Methacrylate, Tetrahydrofurfuryl AlcoholAlkali/Alkaline-earth metal methoxide, 60-80°C, O2/air flow google.com
EsterificationMethacrylic Acid, Tetrahydrofurfuryl AlcoholAcid catalyst nih.gov

Green Chemistry Principles in the Synthesis of Bio-based Tetrahydrofurfuryl Acrylate Analogues

Tetrahydrofurfuryl methacrylate (THFMA) and its acrylate analogue, tetrahydrofurfuryl acrylate (THFA), are notable for their bio-based origins. THFMA is derived from renewable resources, specifically from the chemical modification of furfural, which is produced from hemicellulose. chemicalbook.com This bio-derivation is a key aspect of green chemistry, aiming to utilize renewable feedstocks instead of petroleum-based resources.

The principles of green chemistry are further applied in the polymerization processes of these monomers. Photopolymerization, an environmentally friendly method, is a fast and easily controlled process that can be performed at room temperature, reducing energy consumption. nih.gov

A series of thermoresponsive shape-memory photopolymers have been synthesized from mixtures of the bio-based monomers THFA and tridecyl methacrylate. nih.govmdpi.com These photopolymers, with a biorenewable carbon content ranging from 63.7% to 74.9%, demonstrate the potential to replace petroleum-derived polymers in various applications. The increase in THFA content in these formulations was found to enhance the photocuring rate, rigidity, and mechanical and thermal properties of the resulting polymers. nih.govmdpi.com The use of these bio-based monomers in energy-efficient polymerization methods like photopolymerization exemplifies the application of green chemistry principles in developing sustainable polymeric materials. nih.gov

Polymerization Kinetics and Reaction Mechanisms of Tetrahydrofurfuryl Methacrylate Systems

Photoinitiated Polymerization (Photopolymerization) Kinetics

Photopolymerization is a process where light, typically in the ultraviolet (UV) range, is used to initiate a polymerization reaction. tcichemicals.comresearchgate.net This technique is widely employed for THFMA-containing systems in applications like coatings, inks, and dental materials. sinocurechem.comtcichemicals.com

Real-time Monitoring Techniques (e.g., Real-time Fourier Transform Infrared Spectroscopy, Photorheometry)

The kinetics of photopolymerization reactions are often studied in real-time to understand the reaction progress and mechanism. Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for this purpose. thermofisher.comadhesivesmag.comresearchgate.net By monitoring the decrease in the characteristic infrared absorption bands of the methacrylate (B99206) C=C double bond (typically around 1636 cm⁻¹ or 1320 cm⁻¹), the degree of monomer conversion can be determined as a function of irradiation time. researchgate.netnih.gov This allows for the calculation of the polymerization rate. kpi.ua

Photorheometry combines rheological measurements with a UV light source, enabling the simultaneous monitoring of the change in viscoelastic properties of the material as it cures. This technique is particularly useful for understanding the gelation and network formation during the polymerization of multifunctional monomers like dimethacrylates.

Influence of Initiator Systems and UV Radiation Parameters

The efficiency of photopolymerization is highly dependent on the photoinitiator system and the parameters of the UV radiation.

Initiator Systems: Photoinitiators are compounds that generate reactive species (radicals or cations) upon absorption of light, which then initiate the polymerization. tcichemicals.com For methacrylate systems like those containing THFMA, free-radical polymerization is common, and initiators such as benzoin (B196080) derivatives are often used. tcichemicals.com The concentration of the initiator plays a crucial role; a higher initiator concentration generally leads to a faster polymerization rate, especially at the beginning of the reaction. nih.govacs.org However, the choice of initiator can also affect the final properties of the polymer. researchgate.net Some studies have explored three-component photoinitiating systems (e.g., dye/iodonium salt/phosphine) which can be activated by visible light, such as blue light, offering a safer alternative to UV radiation. researchgate.netmdpi.com

UV Radiation Parameters: The intensity of the UV radiation is a key parameter influencing the polymerization rate. nih.gov Higher light intensity generally leads to a faster polymerization rate and can result in a higher final monomer conversion. nih.govacs.org The exposure time to UV light also directly affects the degree of conversion, with longer exposure times leading to more complete polymerization. researchgate.net The wavelength of the UV light must overlap with the absorption spectrum of the photoinitiator to ensure efficient initiation. tcichemicals.com

Effect of Monomer Composition on Photocuring Rate and Conversion

The composition of the monomer mixture significantly impacts the photocuring process. In many applications, THFMA is copolymerized with other monomers to tailor the properties of the final material.

Monomer SystemFiller Content (wt%)Curing Time (s)Knoop Hardness (Top)Depth of Cure (mm)
Bis-GMA/TEGDMA5040VariesLower
UDMA/TEGDMA5040HighestHigher
Bis-EMA/TEGDMA5040VariesLower
Fit-852/TEGDMA5040VariesHigher
Bis-GMA/TEGDMA6040IncreasesLower
UDMA/TEGDMA6040IncreasesLower
Bis-GMA/TEGDMA7040IncreasesLower
UDMA/TEGDMA7040IncreasesLower
This table presents a summary of findings on the effect of monomer composition and filler content on microhardness and depth of cure. nih.gov

Dark Polymerization Studies and Post-Curing Effects

Even after the light source is removed, polymerization can continue in a process known as dark polymerization or post-curing. researchgate.net This is due to the presence of long-lived radicals that remain active within the polymer network. researchgate.net The mobility of these trapped radicals allows for further reaction, leading to an increase in the final monomer conversion over time. researchgate.net

Post-curing can be accelerated by heating the material after the initial photopolymerization. This process, often referred to as thermal post-curing, increases the mobility of the unreacted monomers and radicals, leading to a more complete cure and enhanced mechanical properties of the final polymer. nih.gov Studies have shown that a post-baking process can improve the thermal stability of UV-cured films. researchgate.net

Thermal and Radical Polymerization Kinetics

Thermal polymerization is an alternative method to initiate the polymerization of THFMA, where heat is used to decompose a thermal initiator, generating radicals. nih.gov The kinetics of this process differ from photopolymerization, particularly in the initiation step.

Propagation and Termination Dynamics in THFMA-Containing Mixtures

Once initiated, either by light or heat, the polymerization proceeds through propagation and termination steps. masterorganicchemistry.comchemistrysteps.com

Propagation: In this step, the initiated radical chain adds to a monomer molecule, creating a new, larger radical. This process repeats, leading to the growth of the polymer chain. masterorganicchemistry.comchemistrysteps.com The rate of propagation is influenced by factors such as monomer concentration, temperature, and the steric and electronic properties of the monomer. researchgate.net

Termination: The growth of polymer chains is terminated when two radicals react with each other. masterorganicchemistry.comchemistrysteps.com This can occur through two primary mechanisms: combination, where two radicals combine to form a single, non-reactive chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain. researchgate.net In the polymerization of methacrylates, the termination process is often controlled by diffusion, especially at higher conversions when the viscosity of the system increases significantly. kpi.uaacs.org As the polymer network forms, the mobility of the large polymer radicals becomes restricted, leading to a decrease in the termination rate. This phenomenon, known as the Trommsdorff effect or autoacceleration, results in a significant increase in the polymerization rate. acs.org

The kinetics of radical polymerization can be complex, and studies have employed various techniques to determine the rate constants for propagation and termination. researchgate.net For instance, the atom transfer radical polymerization (ATRP) of THFMA has been investigated, revealing very rapid polymerization kinetics. researchgate.net

Autocatalytic Phenomena and Reaction Diffusion Control

The polymerization of multifunctional methacrylates like Tetrahydrofurfuryl dimethacrylate is characterized by distinct kinetic features, notably autoacceleration and the transition to a reaction-diffusion controlled regime.

As the polymerization progresses and the concentration of unreacted monomer decreases, the system becomes even more diffusion-limited. At this stage, the termination mechanism is no longer governed by the simple collision of two macroradicals but by a process known as reaction-diffusion. mdpi.com In this regime, the mobility of a radical is primarily achieved through its own propagation, essentially "moving" as it adds new monomer units. mdpi.com Consequently, the termination kinetic constant becomes proportional to the propagation kinetic constant. mdpi.com

Studies on homologous series of alkylene dimethacrylates have utilized the autocatalytic model to describe their photopolymerization kinetics. This model, represented by the equation dp/dt = k(1-p)^n * p^m, where k is the rate constant, p is the fractional conversion, and m and n are the autocatalytic and reaction order exponents, respectively, has shown a very good fit with experimental data. researchgate.net For these systems, the rate constant k was observed to increase with the length of the spacer group in the monomer molecule and with the polymerization temperature. researchgate.net Conversely, the exponents m and n tended to decrease with increasing temperature. researchgate.net

In the context of atom transfer radical polymerization (ATRP), diffusion-controlled reactions significantly impact the rate and control of the process, especially at high conversions. mdpi.com While diffusion-controlled termination can slightly increase the polymerization rate, it is the diffusion-controlled deactivation of radicals that is primarily responsible for the auto-acceleration or "gel effect" in controlled radical polymerization. mdpi.com

Mechanistic Insights into Polymerization and Cross-linking in THFMA-Containing Formulations

This compound is known to be readily polymerized and can be easily cross-linked through exposure to heat, peroxide catalysts, or UV radiation. nih.gov This propensity for rapid polymerization and cross-linking is a key feature in its application. kpi.ua

In formulations containing other monomers, such as in dental resins, THFMA participates in the formation of a complex, three-dimensional polymer network. The cross-linking in dimethacrylate-based networks is a combination of chemical and physical cross-links. nih.gov Chemical cross-links are covalent bonds formed between polymer chains as the difunctional monomer reacts at both of its methacrylate sites. Physical cross-linking arises from interactions such as hydrogen bonding between the polymer chains. nih.gov

The mechanism of cross-linking in these systems is intricate. The polymerization of multifunctional monomers does not proceed uniformly. Instead, it is characterized by the formation of microgels or densely cross-linked domains early in the reaction. These domains are surrounded by a less-reacted matrix of monomer and polymer. As the reaction continues, these microgels grow and coalesce, eventually leading to a continuous, highly cross-linked network.

The structure of the monomer plays a significant role in the cross-linking process. The flexibility and size of the group separating the two methacrylate functionalities influence the final network structure and properties. For instance, in dental resin systems composed of monomers like Bis-GMA and TEGDMA, the ratio of these monomers affects the cross-link density. nih.gov

Copolymerization Studies Involving Tetrahydrofurfuryl Methacrylate

Determination of Monomer Reactivity Ratios

The determination of monomer reactivity ratios is crucial for understanding the copolymerization behavior of two monomers. These ratios, denoted as r1 and r2, indicate the relative preference of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) versus the other monomer (copolymerization). Several methods have been employed to calculate these ratios for copolymers involving THFMA.

The Fineman-Ross (F-R) and Kelen-Tudos (K-T) methods are well-established graphical techniques used to determine monomer reactivity ratios from copolymerization data. researchgate.netrsc.orgscielo.org These methods linearize the copolymer composition equation, allowing for the determination of r1 and r2 from the slope and intercept of a plotted line. rsc.orgscielo.org

In the study of the photocopolymerization of tetrahydrofurfuryl methacrylate (B99206) (THFMA) with isobornyl methacrylate (IBMA), both the Fineman-Ross and Kelen-Tudos methods were utilized. researchgate.net The reactivity ratios were calculated from the copolymer composition data, which was determined by analyzing the residual monomer content using gas chromatography. researchgate.nettandfonline.com The results from both methods, along with the extended Kelen-Tudos method, indicated that the monomer reactivity ratio of THFMA was higher than that of IBMA. researchgate.nettandfonline.com This suggests that a growing polymer chain ending in a THFMA unit has a higher tendency to add another THFMA monomer compared to an IBMA monomer.

The Fineman-Ross equation is given by: G = H * r1 - r2 where G and H are functions of the monomer feed and copolymer compositions. rsc.org

The Kelen-Tudos method introduces an arbitrary constant (α) to improve the distribution of data points: η = (r1 + r2/α)ξ - r2/α where η and ξ are functions of G and H. rsc.org

Table 1: Monomer Reactivity Ratios for THFMA (M1) and IBMA (M2) Copolymerization *

Methodr1 (THFMA)r2 (IBMA)
Fineman-Ross1.250.78
Kelen-Tudos1.230.76
Extended Kelen-Tudos1.240.77
Average 1.24 0.77
Data derived from ambient temperature photocopolymerization studies. researchgate.net

The Mao-Huglin method is another technique applied to analyze copolymer composition and subsequently determine monomer reactivity ratios. researchgate.net In conjunction with the Fineman-Ross and Kelen-Tudos methods, the Mao-Huglin method was used to evaluate the reactivity ratios for the THFMA and IBMA copolymer system. researchgate.nettandfonline.com The collective findings from these methods consistently showed that THFMA is the more reactive monomer in this pairing. researchgate.net

Copolymerization with Diverse Co-monomers

The versatility of THFMA is highlighted by its ability to copolymerize with a variety of other monomers, leading to polymers with a wide range of properties. These copolymerizations have been explored with other methacrylates, acrylates, and within complex resin systems.

Isobornyl Methacrylate (IBMA): As previously discussed, the copolymerization of THFMA with IBMA has been studied, revealing higher reactivity for THFMA. researchgate.nettandfonline.com This combination is of interest for applications requiring good thermal properties and optical transparency. tandfonline.com The glass transition temperatures of the resulting copolymers were found to increase with a higher content of IBMA. researchgate.net

Glycidyl (B131873) Methacrylate (GMA): Glycidyl methacrylate is a reactive monomer containing an epoxy group, making it a valuable co-monomer for introducing functionality into polymers. mdpi.comnih.gov Copolymers of GMA are used in various applications, including as healing agents in resins and for the development of advanced materials. mdpi.com While specific studies on the direct copolymerization of THFMA and GMA are not detailed in the provided context, the general reactivity of GMA with other methacrylates suggests its potential as a co-monomer for THFMA to create functional copolymers. nih.gov

Methyl Methacrylate (MMA): Methyl methacrylate is a widely used monomer, and its copolymers are found in numerous applications. nih.govacs.org The copolymerization of THFMA with MMA has been reported in the literature, indicating its compatibility with common methacrylate monomers. tandfonline.com Studies on the copolymerization of MMA with other methacrylates, such as 2-ethoxyethyl methacrylate, have shown the formation of random copolymers. sapub.org

Table 2: Examples of Methacrylate Co-monomers for THFMA

Co-monomerKey FeaturesPotential Application Area
Isobornyl Methacrylate (IBMA)Bulky, bicyclic structure, enhances thermal resistance. tandfonline.comFiber optics, heat-resistant materials. tandfonline.com
Glycidyl Methacrylate (GMA)Contains reactive epoxy groups. mdpi.comFunctional polymers, adhesives, coatings. mdpi.com
Methyl Methacrylate (MMA)Widely used, provides good mechanical properties. nih.govacs.orgDental materials, optical applications. kpi.uanih.gov

Tetrahydrofurfuryl Acrylate (B77674) (THFA): In radical polymerization, acrylates are generally more reactive than methacrylates. nih.gov The copolymerization of THFMA with its acrylate counterpart, tetrahydrofurfuryl acrylate (THFA), has been explored. nih.gov Biobased photopolymers have been developed using THFA in combination with other monomers, resulting in materials with thermoresponsive shape-memory properties. nih.gov

n-Butyl Acrylate (BA): n-Butyl acrylate is another common acrylate monomer used in copolymerization to impart flexibility to the resulting polymer. The reactivity ratios for the copolymerization of n-butyl acrylate and methyl methacrylate have been investigated, providing insight into their copolymerization behavior. vnu.edu.vnacs.org The copolymerization of THFMA with n-butyl acrylate can be expected to produce copolymers with modified flexibility and other properties.

Tetrahydrofurfuryl methacrylate has been investigated as a co-monomer in dental resin systems, which are typically based on a mixture of dimethacrylate monomers. nih.gov The most common of these are 2,2-bis-[4-(2-hydroxy-3-methacryloyloxypropoxy)-phenyl]-propane (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA). researchgate.netnih.gov

A study on the inclusion of up to 30% by weight of THFMA in dental resins based on either Bis-GMA or UDMA found that THFMA had a negligible effect on the mechanical properties, such as Young's modulus and flexural strength. nih.gov However, other properties like polymerization shrinkage and degree of conversion showed a strong relationship with the concentration of THFMA. nih.gov This suggests that THFMA can be a useful additive for modifying specific properties of dental resins without compromising their mechanical integrity. nih.gov

Table 3: Common Dimethacrylate Monomers in Dental Resins

MonomerFull NameKey Role
Bis-GMA2,2-bis-[4-(2-hydroxy-3-methacryloyloxypropoxy)-phenyl]-propaneBase monomer, provides high viscosity and good mechanical properties. researchgate.netmdpi.com
UDMAUrethane dimethacrylateBase monomer, alternative to Bis-GMA. researchgate.netmdpi.com
TEGDMATriethylene glycol dimethacrylateDiluent monomer, reduces viscosity of the resin mixture. nih.govmdpi.com

Compound Names

Advanced Polymeric Materials and Applications Incorporating Tetrahydrofurfuryl Methacrylate

Utilization in UV-Curable Resin Formulations

Tetrahydrofurfuryl methacrylate (B99206) (THFMA), a monomer derivable from renewable resources like hemicellulose, is a component in advanced UV-curable resin systems. Its utility stems from its role as a reactive diluent and its ability to impart specific properties to the final cured polymer.

In the field of additive manufacturing, particularly Digital Light Processing (DLP) 3D printing, THFMA is used in the formulation of photopolymer resins. Research has shown its application in creating bio-based vitrimers—a class of polymers that can be reprocessed and repaired. In one study, THFMA was combined with another bio-based monomer, glycerol (B35011) 1,3-diglycerolate diacrylate, to prepare UV-curable resins suitable for DLP.

The incorporation of THFMA into these resins was found to be advantageous for several reasons:

Enhanced Mechanical Properties : Compared to its acrylate (B77674) counterpart (THFA), THFMA is less reactive, and its inclusion in resin formulations can increase the tensile strength and rigidity of the 3D-printed object.

Reparability and Weldability : In vitrimer systems, the presence of THFMA contributes to the dynamic network topology, allowing for thermo-activated repairs. A vitrimer formulation with a 60:40 weight ratio of glycerol 1,3-diglycerolate diacrylate to THFMA demonstrated a 100% shape recovery ratio and a seven-fold improvement in tensile strength after welding, confirming its role in creating repairable materials.

These characteristics make THFMA a valuable component for developing high-performance, sustainable, and reprocessable materials for DLP 3D printing.

Urethane (B1682113) acrylate and methacrylate resins are widely used for high-performance coatings due to their excellent durability, abrasion resistance, and flexibility. These formulations typically consist of urethane (meth)acrylate oligomers, photoinitiators, and reactive diluents that adjust viscosity and modify the final properties of the coating.

While direct studies detailing the use of Tetrahydrofurfuryl dimethacrylate in urethane acrylate coatings are limited, the role of monofunctional methacrylates as reactive diluents is well-established. Monomers like THFMA are used to reduce the high viscosity of urethane acrylate oligomers, improving the processability and application of the coating. The incorporation of a difunctional monomer like this compound would be expected to serve a similar purpose in viscosity reduction while also acting as a cross-linker, thereby increasing the network density of the cured coating. This would theoretically enhance properties such as hardness, solvent resistance, and thermal stability compared to a formulation diluted with a monofunctional monomer.

Role as a Diluent Monomer in Dimethacrylate-Based Resin Systems

In many high-performance polymer systems, such as those used in dental restorative composites, the primary base monomers like Bisphenol A-glycidyl methacrylate (Bis-GMA) are extremely viscous. This high viscosity hinders the incorporation of fillers and makes the material difficult to handle. To counteract this, low-viscosity reactive diluents are added.

Development of Specialty Polymers and Composites

The incorporation of tetrahydrofurfuryl methacrylate into polymer structures allows for the tailoring of material properties to meet the demands of specialized applications. From smart materials that respond to environmental stimuli to bio-based polymers derived from renewable resources, THFMA is a key component in the innovation of advanced materials.

Creation of Thermoresponsive Shape-Memory Polymers

Thermoresponsive shape-memory polymers (SMPs) are a class of smart materials that can change their shape in response to a temperature stimulus. bohrium.com These materials can be programmed to remember an original shape, be deformed into a temporary shape, and then recover their original form upon heating. ntu.edu.sg

Recent research has demonstrated the synthesis of thermoresponsive shape-memory photopolymers using bio-based monomers, including tetrahydrofurfuryl acrylate (THFA), a structurally similar compound to THFMA. nih.govmdpi.com In these studies, THFA was copolymerized with tridecyl methacrylate, and the resulting polymers exhibited excellent thermoresponsive shape-memory behavior. nih.govmdpi.com The concentration of THFA was found to directly influence the material's properties; an increase in THFA content led to a higher photocuring rate, increased rigidity, and improved mechanical and thermal characteristics. mdpi.com Specifically, a polymer composed of 9 mol of THFA, 0.5 mol of tridecyl methacrylate, and 0.03 mol of 1,3-benzenedithiol (B1198324) demonstrated superior thermal and mechanical properties. mdpi.com All synthesized photopolymers in this study demonstrated the ability to maintain a temporary shape below their glass transition temperature and return to their permanent shape when heated above it. mdpi.com

Monomer CompositionPropertyValue
9 mol THFA, 0.5 mol Tridecyl Methacrylate, 0.03 mol 1,3-benzenedithiolDecomposition Temperature (15% weight loss)365 °C
Young's Modulus0.26 MPa
Compression Modulus64.2 MPa
Gel Time2.4 s

Design of Biobased Photopolymers from Renewable Resources

The demand for sustainable materials has driven research into the development of polymers derived from renewable resources. researchgate.net Tetrahydrofurfuryl methacrylate, which can be synthesized from the esterification of bio-based tetrahydrofurfuryl alcohol, is a valuable monomer in the creation of biobased photopolymers. acs.org These polymers offer a greener alternative to their petroleum-based counterparts without compromising performance. mdpi.combohrium.com

Studies have shown the successful synthesis of biobased photopolymers with a biorenewable carbon content ranging from 63.7% to 74.9%. nih.govmdpi.com By combining THFMA with other bio-based monomers, researchers are developing photocurable resins suitable for applications like 3D printing. These resins aim to reduce the environmental impact of manufacturing while maintaining competitive performance with fossil-based materials. bohrium.com For example, photocurable resins have been formulated using modified soybean oil as a bio-based alternative to commercial soybean oil acrylate, demonstrating the potential for creating high-stiffness and high-toughness 3D printed products from renewable sources. bohrium.com

Integration into Advanced Composite Materials (e.g., Dental Composites with Hydroxyapatite (B223615) Fillers)

Tetrahydrofurfuryl methacrylate is utilized as a diluent monomer in dental composites to reduce the viscosity of the resin matrix and improve handling characteristics. nih.govsigmaaldrich.com Its incorporation is particularly relevant in the development of composites containing hydroxyapatite (HAp) fillers, a biocompatible material that mimics the mineral phase of teeth and bone. researchgate.netnih.gov

In the formulation of dental resins, THFMA is often blended with dimethacrylate monomers like 2,2-bis-4(2-hydroxy-3-methacryloyloxypropoxy)phenyl propane (B168953) (Bis-GMA) and urethane dimethacrylate. nih.govsigmaaldrich.com Research has shown that adding THFMA at a proportion of 30 wt% as a diluent allows for the incorporation of high filler loads, such as 60% and 67% by weight of hydroxyapatite. nih.govsigmaaldrich.com The mechanical properties of these composites, including flexural strength, diametral tensile strength, and Vickers hardness, are significantly influenced by the filler content and surface treatment of the HAp particles. nih.gov The use of silanized hydroxyapatite fillers has been shown to improve the mechanical properties of the resulting composites, with the exception of the Young's modulus. nih.gov

Filler TypeFiller Weight FractionMechanical Property Improvement
Silanized Hydroxyapatite60%, 67%, 80%Significant improvement in flexural strength, diametral tensile strength, and Vickers hardness
Untreated Hydroxyapatite60%, 67%Enhanced flexural strength and Young's modulus compared to the base resin

Fabrication of Porous Polymeric Scaffolds

Porous polymeric scaffolds play a crucial role in tissue engineering, providing a temporary structure that supports cell growth and tissue regeneration. youtube.com While much of the research in this area focuses on poly(methyl methacrylate) (PMMA), the principles and fabrication techniques are applicable to other methacrylate-based polymers, including those containing THFMA. nih.govresearchgate.net

Common methods for fabricating porous scaffolds include solvent casting, particulate leaching, gas foaming, and freeze-drying. youtube.comyoutube.com These techniques aim to create a highly porous and interconnected structure that allows for cell infiltration and nutrient transport. youtube.comnih.gov For instance, the porogen leaching technique, where salt crystals or other soluble particles are incorporated into a polymer solution and later dissolved, can produce scaffolds with controllable pore size and interconnectivity. nih.gov The resulting scaffold's mechanical properties, such as its elastic modulus and permeability, can be tailored by varying the fabrication parameters. nih.gov Research on PMMA scaffolds has demonstrated the ability to create structures with an elastic modulus ranging from 14 to 322 MPa and permeability from 6.6 x 10⁻¹⁶ m² to 1.4 x 10⁻¹⁰ m², which are comparable to cancellous bone. nih.gov

Microcapsule Synthesis for Encapsulation Applications

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create small capsules with useful properties. core.ac.uk Tetrahydrofurfuryl methacrylate has been used in the synthesis of bio-based acrylic microcapsules for applications such as the controlled release of fragrances. acs.org

In a recent study, THFMA, a partially bio-based monomer, was used alongside fully bio-based monomers like itaconic acid and its derivatives to synthesize microcapsules via one-pot interfacial radical polymerization. acs.org The inclusion of THFMA was intended to enhance the mechanical strength of the microcapsule shell. acs.org These microcapsules demonstrated a high fragrance oil loading capacity of approximately 31 wt% and effectively prevented the diffusion of the encapsulated oil, even at elevated temperatures of 120 °C. acs.org The study also found that the properties of the microcapsules could be controlled by adjusting parameters such as the hydrophilicity of the comonomers and the stirring speed during polymerization. acs.org

Future Research Directions and Emerging Applications

Novel Synthetic Strategies for Tailored Polymer Architectures and Enhanced Performance

The development of novel synthetic strategies is crucial for creating THFMA-based polymers with precisely controlled architectures and superior properties. Researchers are exploring various polymerization techniques to tailor the macromolecular structure for specific applications.

One promising approach is the use of controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP). ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers and star polymers. cmu.edu For instance, ATRP has been successfully employed for the rapid polymerization of tetrahydrofurfuryl methacrylate (B99206) (THFMA) in bulk, although challenges such as cross-linking at high monomer conversions need to be addressed. researchgate.net The ability to create tailored polymer architectures opens up possibilities for designing materials with enhanced mechanical, thermal, and chemical properties. polimi.itdokumen.pub For example, incorporating THFMA into copolymers with other monomers, such as 2-hydroxyethyl methacrylate (HEMA), can lead to materials with a random distribution of monomer units and specific tacticity, influencing the final properties of the polymer. researchgate.net

Another area of focus is the development of photopolymerization techniques. nih.gov Photopolymerization offers several advantages, including fast curing times, low energy consumption, and spatial and temporal control over the polymerization process. nih.gov This is particularly relevant for applications like 3D printing and coatings. Research in this area aims to develop new photoinitiator systems and optimize resin formulations to improve the curing kinetics and final properties of THFMA-based photopolymers. bohrium.comrug.nl

Furthermore, the incorporation of functional groups into THFMA-based polymers is a key strategy for enhancing their performance. cmu.edu This can be achieved by copolymerizing THFMA with functional monomers or by post-polymerization modification. cmu.edu For example, introducing hydrophilic or hydrophobic groups can control the solubility and swelling behavior of the polymers, which is important for applications in drug delivery and biomaterials. cmu.eduresearchgate.net The development of dual-crosslinked networks, which combine covalent and physical crosslinkers, is another innovative approach to significantly enhance the mechanical properties of polymer gels. nih.gov

Advanced Spectroscopic and Analytical Techniques for In-depth Polymer Network Elucidation

A deep understanding of the structure-property relationships in THFMA-based polymers is essential for their rational design and optimization. Advanced spectroscopic and analytical techniques are indispensable tools for elucidating the complex three-dimensional network structure of these materials. measurlabs.com

A variety of techniques are employed to characterize these polymers:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are crucial for determining the chemical composition of copolymers containing THFMA. researchgate.net Two-dimensional (2D) NMR techniques provide even more detailed information about the molecular structure, dynamics, and interactions within the polymer network. measurlabs.comnumberanalytics.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to monitor the polymerization process by observing changes in the molecular structure, such as the consumption of monomer and the formation of the polymer network. numberanalytics.comresearchgate.net

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine key thermal properties such as the glass transition temperature (Tg), melting point (Tm), crystallization point (Tc), and thermal stability. measurlabs.comresolvemass.ca Dynamic Mechanical Analysis (DMA) provides insights into the viscoelastic properties of the polymers. nih.govresearchgate.net

Chromatographic Methods: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is widely used to determine the molecular weight and molecular weight distribution of polymers. resolvemass.ca

Microscopy: Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are used to visualize the morphology and surface characteristics of the polymer networks. routledge.com

In-situ monitoring of polymerization reactions using techniques like IR and NMR spectroscopy provides real-time data on reaction kinetics and mechanisms, allowing for better control over the final polymer structure. numberanalytics.com The combination of these advanced analytical methods enables a comprehensive understanding of how the chemical composition and network architecture of THFMA-based polymers influence their macroscopic properties. routledge.comtaylorfrancis.com

Development of Multifunctional Polymeric Materials Incorporating THFMA

The unique properties of THFMA make it an excellent candidate for the development of multifunctional polymeric materials with a wide range of applications. specialchem.comspecialchem.com By combining THFMA with other monomers and functional additives, researchers can create materials with tailored properties for specific needs.

One significant area of application is in the biomedical field. nih.gov For example, copolymers of THFMA and HEMA have been investigated for drug delivery applications, where the diffusion of water and drugs into the polymer matrix can be controlled by the copolymer composition. researchgate.net The biocompatibility of these materials is a critical factor, and studies have shown that certain formulations are promising for ophthalmic applications. nih.gov Furthermore, the incorporation of antimicrobial functionalities, such as quaternary ammonium (B1175870) groups, into dimethacrylate-based resins is being explored for dental materials to combat recurrent caries. nih.gov

THFMA is also being utilized in the development of advanced materials for coatings and adhesives. specialchem.com Its ability to form highly cross-linked networks contributes to the creation of durable and chemically resistant coatings. In the realm of adhesives, polyolefin-based hot melt adhesives containing functional monomers can offer improved performance and a better total cost compared to traditional materials. researchgate.net

Moreover, the incorporation of THFMA into polymer networks can lead to materials with "smart" properties, such as shape-memory behavior. mdpi.com These materials can change their shape in response to external stimuli like temperature, making them suitable for applications in minimally invasive surgery and other advanced technologies. nih.govmdpi.com The development of multifunctional acrylate-based materials can also lead to improved mechanical properties and bond strength for various applications. researchgate.net

Sustainable and Bio-Renewable Polymer System Design and Optimization

In response to growing environmental concerns, there is a strong emphasis on developing sustainable and bio-renewable polymer systems. nih.gov THFMA, which can be derived from hemicellulose, is considered a promising bio-based monomer that can contribute to the production of greener polymeric materials. mdpi.com

The design of sustainable polymer systems involves several key aspects:

Use of Renewable Feedstocks: The synthesis of THFMA from biomass sources is a critical step towards reducing the reliance on petroleum-based monomers. mdpi.comnih.gov Researchers are actively exploring efficient and scalable methods for the production of bio-based monomers like THFMA. bohrium.commdpi.com

Green Chemistry Principles: The use of environmentally friendly polymerization techniques, such as photopolymerization, is being prioritized. nih.gov These methods often operate at room temperature and can minimize the use of volatile organic compounds (VOCs). nih.gov

Biodegradability and Recyclability: The development of polymers that can be easily recycled or that biodegrade at the end of their lifecycle is a major goal. This involves designing polymer structures that are susceptible to degradation under specific environmental conditions.

Performance Optimization: Sustainable polymers must also meet the performance requirements of their intended applications. researchgate.net This involves optimizing the polymer formulation and processing conditions to achieve the desired mechanical, thermal, and chemical properties. researchgate.net Machine learning methodologies are also being developed to accelerate the design and prediction of properties for sustainable polymers. nih.gov

Research in this area is focused on creating high-performance, bio-based resins for applications such as 3D printing. nih.govmdpi.com By combining bio-based monomers like THFMA with other renewable components, it is possible to create photopolymer resins with high bio-based content and tunable properties. bohrium.comrug.nl The ultimate aim is to develop a new generation of sustainable polymeric materials that are both high-performing and environmentally responsible. list.lu

Q & A

Q. What are the recommended methods for synthesizing and purifying THF-DMA to ensure high monomeric purity for polymerization studies?

THF-DMA is typically synthesized via esterification of tetrahydrofurfuryl alcohol with methacrylic acid derivatives. Key steps include:

  • Inhibitor Use : Adding polymerization inhibitors like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) during synthesis to prevent premature crosslinking .
  • Purification : Distillation under reduced pressure to remove unreacted monomers and solvents, followed by characterization via GC-MS or NMR to confirm purity (>97%) .
  • Storage : Storing under inert gas (e.g., nitrogen) at low temperatures (−20°C) to maintain stability .

Q. How should researchers characterize THF-DMA’s physicochemical properties for material science applications?

Critical characterization methods include:

  • Refractive Index : Measured as 1.5096 for poly(THF-DMA), relevant for optical applications like dental resins .
  • Viscosity : Assessed via rheometry, noting its role in blending with high-viscosity monomers (e.g., Bis-GMA) for dental composites .
  • Polymerization Shrinkage : Quantified using dilatometry or optical microscopy to evaluate stress in cured networks .
  • Thermal Stability : Analyzed via TGA/DSC to determine degradation temperatures (>200°C) .

Q. What safety protocols are essential for handling THF-DMA in laboratory settings?

  • Exposure Controls : Use closed systems, fume hoods, and PPE (nitrile gloves, respirators) to minimize inhalation/dermal contact .
  • Sensitization Risk : Patch testing at 0.2% (70 µg/cm²) to assess allergic potential, as THF-DMA is a known skin sensitizer .
  • Waste Management : Polymerize residual monomer with UV light before disposal to reduce bioavailability .

Advanced Research Questions

Q. How do toxicokinetics and metabolite formation influence THF-DMA’s reproductive toxicity profile?

  • Metabolite Identification : THF-DMA is metabolized to tetrahydrofurfuryl alcohol (THFA), which exhibits reproductive toxicity (e.g., delayed parturition in rats) .
  • Experimental Design : Oral gavage studies in SD rats (NOAEL: 120 mg/kg bw/day) combined with LC-MS/MS to track THFA in plasma and tissues .
  • Cross-Species Extrapolation : Compare metabolic pathways using in vitro hepatocyte models to validate human relevance .

Q. How can researchers resolve contradictions in THF-DMA’s acute vs. chronic toxicity data?

  • Acute Toxicity : LD50 >2,000 mg/kg (oral, rats) suggests low immediate risk, but chronic exposure studies show developmental effects at lower doses (30 mg/kg/day) .
  • Mechanistic Analysis : Investigate oxidative stress biomarkers (e.g., glutathione depletion) and DNA adduct formation to explain dose-response discrepancies .
  • Data Harmonization : Apply OECD guidelines for repeat-dose toxicity testing (28–90 days) to standardize endpoints .

Q. What experimental approaches address cross-sensitization between THF-DMA and other acrylates in allergic contact dermatitis?

  • Patch Testing : Use a panel of acrylates (e.g., 2-HEMA, EGDMA) to identify cross-reactive allergens .
  • Molecular Dynamics : Model THF-DMA’s interaction with skin proteins (e.g., keratin) to predict haptenization potential .
  • Epidemiological Data : Analyze occupational exposure in dental/nail industries to correlate sensitization rates with monomer concentrations .

Q. How can polymerization conditions be optimized to minimize residual THF-DMA monomer in UV-cured networks?

  • Curing Parameters : Adjust UV intensity (≥50 mW/cm²) and exposure time (≥60 sec) to achieve >95% conversion, verified via FTIR .
  • Co-Monomer Blends : Incorporate triethylene glycol dimethacrylate (TEGDMA) to enhance crosslinking density and reduce free monomer .
  • Post-Curing Analysis : Extract residual monomer with acetone and quantify via HPLC, targeting <0.5% unreacted THF-DMA .

Q. What advanced applications exploit THF-DMA’s structure-property relationships in biomaterials?

  • Interpenetrating Networks (IPNs) : Combine THF-DMA with poly(ethylene glycol) dimethacrylate for tunable mechanical properties in cartilage scaffolds .
  • Drug Delivery : Utilize its hydrophobicity to design sustained-release systems, with in vitro release profiles monitored via UV-Vis .
  • Adhesive Performance : Evaluate bond strength to dentin/enamel using microtensile testing, noting THF-DMA’s lower shrinkage vs. traditional monomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.